molecular formula C15H21NO B3258176 7-Phenyl-6-azaspiro[4.5]decan-9-ol CAS No. 301320-54-7

7-Phenyl-6-azaspiro[4.5]decan-9-ol

Cat. No.: B3258176
CAS No.: 301320-54-7
M. Wt: 231.33 g/mol
InChI Key: OMBCWYLENQIVBL-UHFFFAOYSA-N
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Description

7-Phenyl-6-azaspiro[4.5]decan-9-ol is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-6-azaspiro[4.5]decan-9-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable phenyl-substituted ketone with an amine under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 9-position can be introduced through a reduction reaction. This step often involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-6-azaspiro[4.5]decan-9-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or the phenyl ring. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, H2/Pd-C.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can lead to the formation of secondary or tertiary amines.

Scientific Research Applications

7-Phenyl-6-azaspiro[4.5]decan-9-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Phenyl-6-azaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. Additionally, the phenyl ring can participate in π-π interactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-6,9-dihydro-5H-5,9-ethanocyclohepta[4,5]benzo[1,2-d][1,3]dioxole
  • 7-Azaspiro[4.5]decan-10-one

Uniqueness

7-Phenyl-6-azaspiro[4.5]decan-9-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic regions, influencing its solubility and reactivity.

Properties

IUPAC Name

7-phenyl-6-azaspiro[4.5]decan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-13-10-14(12-6-2-1-3-7-12)16-15(11-13)8-4-5-9-15/h1-3,6-7,13-14,16-17H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBCWYLENQIVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CC(N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Phenyl-6-azaspiro[4.5]decan-9-ol
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7-Phenyl-6-azaspiro[4.5]decan-9-ol
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Reactant of Route 5
7-Phenyl-6-azaspiro[4.5]decan-9-ol
Reactant of Route 6
7-Phenyl-6-azaspiro[4.5]decan-9-ol

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